PG-9 Maleate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PG-9 maleate: is a chemical compound known for its potent analgesic and nootropic properties. It is primarily used in scientific research to study its effects on the release of acetylcholine, a neurotransmitter involved in various physiological processes . The compound has the molecular formula C17H22BrNO2.C4H4O4 and a molecular weight of 468.34 g/mol .
Mechanism of Action
Target of Action
PG-9 Maleate primarily targets the acetylcholine neurotransmitter system . Acetylcholine is a key neurotransmitter involved in various physiological functions, including muscle contraction, heart rate regulation, learning, and memory.
Mode of Action
This compound acts as a potent analgesic and nootropic agent . It increases the release of acetylcholine , thereby enhancing cholinergic transmission. This can lead to improved cognitive function and pain relief.
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cholinergic pathway . By increasing the release of acetylcholine, this compound can influence various downstream effects related to this neurotransmitter’s role in the body. These effects can include enhanced cognitive function, improved memory, and pain relief .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the enhancement of cholinergic transmission. By increasing the release of acetylcholine, this compound can influence neuronal signaling, leading to potential improvements in cognitive function and pain relief .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of PG-9 maleate involves the esterification of tropanyl 2-(4-bromophenyl)propionate with maleic acid. The reaction typically requires a catalyst and is carried out under controlled temperature and pH conditions to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to maintain consistency and quality. The final product is purified using techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: PG-9 maleate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert this compound into its reduced forms using reducing agents like hydrogen in the presence of a catalyst.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium or platinum as a catalyst.
Substitution: Sodium hydroxide or other nucleophiles in an appropriate solvent.
Major Products Formed:
Oxidation: Formation of oxides and other oxidized derivatives.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of substituted derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
PG-9 maleate is widely used in scientific research due to its unique properties:
Chemistry: It is used to study the mechanisms of esterification and substitution reactions.
Biology: The compound is used to investigate the role of acetylcholine in various biological processes.
Medicine: this compound is studied for its potential analgesic and nootropic effects, making it a candidate for developing new therapeutic agents.
Industry: The compound is used in the development of new materials and chemical processes .
Comparison with Similar Compounds
Fenobam: A glutamate receptor antagonist with similar nootropic effects.
Nefiracetam: A GABA receptor modulator with cognitive-enhancing properties.
Dimethyl sulfoxide (DMSO): A solvent with neuroprotective effects.
Uniqueness of PG-9 Maleate: this compound is unique due to its dual role as an analgesic and nootropic agent. Unlike other compounds, it specifically enhances the release of acetylcholine, making it a valuable tool for studying cholinergic signaling and its associated effects .
Properties
IUPAC Name |
(Z)-but-2-enedioic acid;(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 2-(4-bromophenyl)propanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22BrNO2.C4H4O4/c1-11(12-3-5-13(18)6-4-12)17(20)21-16-9-14-7-8-15(10-16)19(14)2;5-3(6)1-2-4(7)8/h3-6,11,14-16H,7-10H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBUSCULTLLOSLM-BTJKTKAUSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)Br)C(=O)OC2CC3CCC(C2)N3C.C(=CC(=O)O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C1=CC=C(C=C1)Br)C(=O)OC2CC3CCC(C2)N3C.C(=C\C(=O)O)\C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26BrNO6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.